Technical Monograph: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile
Technical Monograph: 6-Pyrrolidin-1-ylpyridine-2-carbonitrile
CAS Registry Number: 160017-13-0 Chemical Formula: C₁₀H₁₁N₃ Molecular Weight: 173.22 g/mol [1]
Part 1: Executive Summary
6-Pyrrolidin-1-ylpyridine-2-carbonitrile is a functionalized heterocyclic building block extensively utilized in medicinal chemistry and ligand design. Structurally, it features a pyridine core substituted with a pyrrolidine ring at the C6 position and a nitrile group at the C2 position. This specific substitution pattern creates a unique "push-pull" electronic system: the pyrrolidine nitrogen acts as a strong electron donor (via resonance), while the nitrile group serves as an electron-withdrawing handle.
This guide details the physicochemical properties, synthesis, and reactivity profile of this molecule, providing researchers with the actionable data required to incorporate it into drug discovery programs or materials science applications.
Part 2: Chemical Identity & Physical Characterization
The following data aggregates experimental values and calculated physicochemical descriptors essential for handling and characterization.
Table 1: Physicochemical Properties
| Property | Value | Context/Notes |
| Appearance | Yellowish Solid | Crystalline powder form |
| Melting Point | 73 – 74 °C | Sharp melting range indicates high crystallinity |
| Boiling Point | ~360 °C (Predicted) | Decomposition likely before boiling at atm pressure |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; highly soluble in organic solvents |
| LogP (Predicted) | 1.9 – 2.2 | Lipophilic; suitable for CNS-penetrant drug scaffolds |
| TPSA | ~36 Ų | Topological Polar Surface Area; favorable for membrane permeability |
| pKa (Conjugate Acid) | ~4.5 (Pyridine N) | Reduced basicity compared to pyridine due to the 2-CN group |
Spectroscopic Signatures (Diagnostic)
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IR Spectroscopy: A sharp, distinct absorption band at ~2220–2230 cm⁻¹ corresponds to the C≡N stretching vibration.
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¹H NMR (CDCl₃, 400 MHz):
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Pyridine Ring: Three aromatic protons. The proton at C3 (ortho to CN) typically appears as a doublet at ~7.0–7.5 ppm. The C5 proton (ortho to pyrrolidine) is shielded (upfield shift) due to electron donation from the pyrrolidine nitrogen.
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Pyrrolidine Ring: Two multiplets: ~3.4–3.6 ppm (4H, α-CH₂ adjacent to N) and ~1.9–2.1 ppm (4H, β-CH₂).
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Part 3: Synthesis & Production
The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The 2-cyano group activates the pyridine ring, making the C6-halogen highly susceptible to displacement by secondary amines like pyrrolidine.
Standardized Synthetic Protocol
Reaction: 6-Chloropyridine-2-carbonitrile + Pyrrolidine → 6-Pyrrolidin-1-ylpyridine-2-carbonitrile
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Reagents:
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Starting Material: 6-Chloropyridine-2-carbonitrile (1.0 equiv)
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Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)
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Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Triethylamine (Et₃N)
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Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide)
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Procedure:
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Step 1: Dissolve 6-chloropyridine-2-carbonitrile in anhydrous MeCN.
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Step 2: Add K₂CO₃ followed by the dropwise addition of pyrrolidine.
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Step 3: Heat the reaction mixture to reflux (80–85 °C) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS.
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Step 4 (Workup): Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
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Step 5 (Purification): Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
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Mechanistic Visualization
The following diagram illustrates the SₙAr mechanism, highlighting the Meisenheimer complex intermediate stabilized by the electron-withdrawing nitrile group.
Part 4: Reactivity Profile & Applications
The chemical versatility of 6-pyrrolidin-1-ylpyridine-2-carbonitrile stems from its dual functionality. It serves as a "divergent intermediate" in diversity-oriented synthesis.
Nitrile Transformations (The "Handle")
The C2-nitrile is a gateway to various pharmacophores:
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Hydrolysis: Acidic or basic hydrolysis yields the Carboxamide (partial) or Carboxylic Acid (complete).
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Reduction: Hydrogenation (Raney Ni/H₂) or Lithium Aluminum Hydride (LiAlH₄) reduction yields the Primary Amine (–CH₂NH₂), a key linker for fragment-based drug design.
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Cycloaddition: Reaction with sodium azide (NaN₃) yields the Tetrazole , a bioisostere of the carboxylic acid often used to improve metabolic stability and bioavailability.
Pyridine Ring Modulation
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N-Oxidation: Treatment with m-CPBA yields the Pyridine N-oxide . This modification alters the electronic distribution, often increasing water solubility and changing the metabolic "soft spot" of the molecule.
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Electrophilic Substitution: The pyrrolidine ring is a strong ortho/para director. However, the pyridine nitrogen and nitrile group are deactivating. Electrophilic attack (e.g., halogenation) is most likely to occur at C3 (ortho to the activating pyrrolidine group).
Reactivity Map
Part 5: Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, standard safety protocols for aminocyanopyridines apply.
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid dust formation. The nitrile group can liberate toxic cyanide gas if exposed to strong acids under extreme conditions (though the aromatic nitrile is generally stable).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
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Chemical Identity & Properties
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Synthetic Methodology (SₙAr)
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BenchChem. 6-Pyrrolidin-2-ylpyridine-3-carbonitrile Synthesis Protocols. (General SₙAr conditions for halocyanopyridines). Link
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Medicinal Chemistry Applications
